molecular formula C20H25FN4O3 B2479611 N1-ethyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-57-0

N1-ethyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No. B2479611
CAS RN: 877632-57-0
M. Wt: 388.443
InChI Key: GGFUGKKBJMCNRX-UHFFFAOYSA-N
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Description

N1-ethyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, also known as EFEO, is a compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Antidepressant and Antianxiety Activities

A study investigated novel derivatives, including compounds related to N1-ethyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, for their antidepressant and antianxiety activities. These compounds showed significant efficacy in behavioral despair tests and the plus maze method, indicating potential as antidepressant and antianxiety agents (Kumar et al., 2017).

PET Imaging of Serotonin Receptors

Another study focused on compounds similar to this compound for PET imaging of serotonin 5-HT1A receptors. These compounds, particularly a cyclohexanecarboxamide derivative, exhibited high brain uptake and selectivity, suggesting their utility in neuropsychiatric disorder imaging (García et al., 2014).

Antimycobacterial and Cytotoxic Evaluation

A study synthesized and evaluated derivatives, including those similar to this compound, for antimycobacterial and cytotoxic activities. The findings indicated potential anti-tuberculosis properties and non-cytotoxic nature at certain concentrations, contributing to their medical application potential (Sheu et al., 2003).

PET Imaging of Colony-Stimulating Factor 1 Receptor

In a recent study, derivatives of this compound were developed for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), an emerging target in neuroinflammation imaging. This is particularly relevant for neurodegenerative diseases like Alzheimer's (Lee et al., 2022).

Dopamine Reuptake Inhibitor

A study synthesized heteroaromatic analogs of this compound, finding them to be high-affinity dopamine reuptake inhibitors. This suggests their potential use in treating conditions like Parkinson's disease or as part of addiction therapy (Matecka et al., 1997).

Catalytic Activity in Chemical Reactions

A study demonstrated that N,N'-Bisoxalamides, related to the compound , enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. This application is significant in pharmaceutical synthesis and chemical engineering (Bhunia et al., 2017).

properties

IUPAC Name

N-ethyl-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O3/c1-2-22-19(26)20(27)23-14-17(18-4-3-13-28-18)25-11-9-24(10-12-25)16-7-5-15(21)6-8-16/h3-8,13,17H,2,9-12,14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFUGKKBJMCNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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